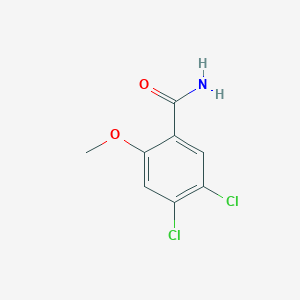

4,5-Dichloro-2-methoxybenzamide

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C8H7Cl2NO2 |

|---|---|

分子量 |

220.05 g/mol |

IUPAC 名称 |

4,5-dichloro-2-methoxybenzamide |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H2,11,12) |

InChI 键 |

XBSPFXCWWPVRAX-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=C(C=C1C(=O)N)Cl)Cl |

产品来源 |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 4,5 Dichloro 2 Methoxybenzamide

Established and Novel Synthetic Pathways for 4,5-Dichloro-2-methoxybenzamide

The synthesis of this compound is a multi-step process that relies on the careful selection of precursors and optimization of reaction conditions to ensure high yield and purity.

Strategic Precursor Selection and Reaction Pathway Analysis

The primary and most established pathway for synthesizing this compound begins with the selection of a suitable precursor, which is typically 4,5-dichloro-2-methoxybenzoic acid. This key intermediate is prepared through the chlorination of 2-methoxybenzoic acid or its derivatives. The strategic choice of this precursor is dictated by the relative ease of introducing the chloro and methoxy (B1213986) substituents onto the benzoic acid scaffold before the final amidation step.

The reaction pathway can be summarized as follows:

Chlorination: The synthesis often starts with 2-methoxybenzoic acid, which undergoes chlorination to introduce two chlorine atoms at the 4 and 5 positions of the benzene (B151609) ring.

Acid Chloride Formation: The resulting 4,5-dichloro-2-methoxybenzoic acid is then converted into its more reactive acid chloride derivative, 4,5-dichloro-2-methoxybenzoyl chloride. This is commonly achieved using a chlorinating agent like thionyl chloride (SOCl₂).

Amidation: The final step involves the amidation of the acid chloride. This is typically carried out by reacting 4,5-dichloro-2-methoxybenzoyl chloride with ammonia (B1221849) or a suitable amine in an inert solvent.

An alternative approach for a structurally related compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, has been patented, showcasing a different precursor strategy. This method starts with 2-methoxy-4-acetaminomethyl benzoate, which undergoes chlorosulfonation followed by reaction with sodium sulfite (B76179) and diethyl sulfate. google.com This highlights that the choice of starting material can be adapted based on the desired substituents on the final molecule.

| Step | Reaction | Key Reagents | Typical Conditions |

|---|---|---|---|

| 1 | Chlorination of 2-methoxybenzoic acid | Chlorinating agent (e.g., Cl₂) | Controlled temperature |

| 2 | Formation of acid chloride | Thionyl chloride (SOCl₂) | Reflux |

| 3 | Amidation | Ammonia or Amine | Inert solvent (e.g., DMF, Benzene) |

Methodological Optimization and Process Intensification in Synthesis

Optimizing the synthesis of this compound is crucial for improving yield, purity, and cost-effectiveness, particularly on an industrial scale. Process optimization focuses on refining various parameters of the established synthetic pathway. researchgate.net For instance, in the amidation step, careful control of temperature, reaction time, and the rate of addition of reagents can minimize the formation of by-products.

Process intensification techniques are also being explored to enhance the efficiency of benzamide (B126) synthesis. One such technique is the use of microwave-assisted synthesis. researchgate.netarkat-usa.orgyoutube.comresearchgate.net Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. arkat-usa.org For example, the hydrolysis of benzamide, a related reaction, can be completed in minutes under microwave conditions as opposed to hours with conventional heating. researchgate.net

Flow chemistry is another advanced methodology that offers precise control over reaction parameters, leading to improved safety and efficiency. nih.gov The synthesis of benzamides can be adapted to a continuous flow process, which can be particularly advantageous for large-scale production by enabling better heat and mass transfer, and facilitating automation and real-time monitoring. nih.govsemanticscholar.org

Derivatization Strategies and the Synthesis of Structurally Related Analogues

This compound serves as a versatile scaffold for the synthesis of a wide range of structurally related analogues. These derivatives are often explored for their potential applications in medicinal chemistry and materials science.

Functional Group Interconversions on the this compound Scaffold

The structure of this compound offers several sites for functional group interconversion, allowing for the creation of diverse chemical entities. biosyn.comslideshare.netsolubilityofthings.com The primary strategies for derivatization include:

Modification of the Amide Group: The amide nitrogen can be substituted with various alkyl or aryl groups by using different primary or secondary amines during the amidation step. This is a common strategy to create libraries of N-substituted benzamides. For instance, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives have been synthesized by reacting 5-chloro-2-methoxybenzoic acid with different anilines. researchgate.netsemanticscholar.org

Substitution of Chlorine Atoms: The chloro substituents on the aromatic ring can potentially be replaced by other functional groups through nucleophilic aromatic substitution reactions, although this can be challenging.

Modification of the Methoxy Group: The methoxy group can be cleaved to yield a hydroxyl group, which can then be further functionalized. For example, N-benzimidazole-derived carboxamides with hydroxy substitutions have been synthesized from their methoxy precursors. mdpi.com

| Functional Group | Type of Interconversion | Potential Reagents/Methods | Resulting Structure |

|---|---|---|---|

| Amide | N-Alkylation/N-Arylation | Varying primary/secondary amines in synthesis | N-substituted benzamides |

| Chloro | Nucleophilic Aromatic Substitution | Strong nucleophiles | Derivatives with new ring substituents |

| Methoxy | Demethylation | Boron tribromide (BBr₃) | Hydroxybenzamide derivatives |

Exploration of Substituent Effects on Synthetic Outcomes

The electronic properties of substituents on the aromatic ring and the amide group can significantly influence the reactivity of the molecule and the outcome of synthetic transformations. lumenlearning.comlumenlearning.comlibretexts.orglibretexts.orghrpatelpharmacy.co.in Understanding these substituent effects is crucial for designing efficient synthetic routes and for tuning the properties of the final products.

Electron-donating groups on the aromatic ring generally increase its nucleophilicity, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups decrease the ring's reactivity. lumenlearning.com In the context of this compound, the two chlorine atoms are electron-withdrawing, which deactivates the ring towards further electrophilic substitution. The methoxy group is activating, but its effect is modulated by the chlorine atoms.

In the synthesis of analogues, the nature of the amine used in the amidation step can also affect the reaction yield and the properties of the resulting N-substituted benzamide. For example, in the synthesis of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, modifications at the 5-position of the benzoyl moiety were found to influence the biological activity of the final compounds. nih.gov This demonstrates that even subtle changes in the substituents can have a profound impact on the characteristics of the resulting molecules.

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of the manufacturing process. researchgate.netmdpi.com Key strategies include the use of greener solvents, alternative energy sources, and biocatalysis.

Traditional amide bond formation often utilizes hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). researchgate.net Green chemistry research has identified several more benign alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water, which can be effective for amidation reactions under the right conditions. rsc.orgacs.orgnsf.gov The use of solvent-free reaction conditions is another promising approach to minimize waste. researchgate.net

Enzymatic synthesis represents a highly sustainable method for amide bond formation. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to catalyze the direct amidation of carboxylic acids with amines under mild conditions, offering high selectivity and reducing the need for activating agents and extensive purification. nih.gov

Microwave-assisted synthesis, as mentioned earlier, is also considered a green technology because it can significantly reduce reaction times and energy consumption. mdpi.comnih.gov The development of synthetic protocols for this compound that incorporate these green principles can lead to more sustainable and environmentally friendly production processes.

| Green Chemistry Approach | Application in Benzamide Synthesis | Potential Benefits |

|---|---|---|

| Greener Solvents | Replacing DMF/DCM with 2-MeTHF, CPME, or water | Reduced toxicity and environmental impact |

| Enzymatic Catalysis | Using lipases for direct amidation | Mild conditions, high selectivity, less waste |

| Microwave-Assisted Synthesis | Accelerating the amidation step | Reduced reaction time and energy consumption |

| Flow Chemistry | Continuous production process | Improved safety, efficiency, and control |

Sophisticated Spectroscopic Characterization and Structural Elucidation of 4,5 Dichloro 2 Methoxybenzamide

High-Resolution Nuclear Magnetic Resonance (HR-NMR) Investigations

HR-NMR spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules in solution. For 4,5-dichloro-2-methoxybenzamide, ¹H and ¹³C NMR provide initial, crucial data points for confirming its constitution.

While specific spectral data for this compound is not abundant in the public domain, analysis of structurally similar compounds allows for the prediction of its NMR characteristics. For instance, in 4-methoxybenzamide, the methoxy (B1213986) protons typically appear as a singlet around 3.8 ppm. chemicalbook.com The aromatic protons of this simpler analogue appear in the range of 6.9-7.9 ppm. chemicalbook.com For this compound, the aromatic protons would be expected in a similar region, with their splitting patterns dictated by their positions relative to the chloro and methoxy substituents. The amide protons typically present as a broad singlet.

To move beyond simple one-dimensional spectra and definitively assign each proton and carbon signal, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. In this compound, it would primarily show correlations between the aromatic protons on the benzene (B151609) ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. For instance, the protons of the methoxy group would show a correlation to the carbon atom at the 2-position of the benzene ring, confirming the location of this substituent. Similarly, correlations between the aromatic protons and the carbonyl carbon of the amide group would be expected.

Isotopic labeling involves the incorporation of a stable isotope, such as ¹³C, ¹⁵N, or ²H (deuterium), into a molecule. This powerful technique can be used to trace the pathways of chemical reactions and to aid in the assignment of NMR signals.

In the context of studying the synthesis or metabolic fate of this compound, isotopic labeling could be employed in several ways:

¹³C Labeling: By using a ¹³C-labeled precursor in the synthesis, such as [¹³C-carboxyl]-2-methoxybenzoic acid, the resulting this compound would have a ¹³C-enriched carbonyl carbon. This would dramatically enhance the signal of this carbon in the ¹³C NMR spectrum, which can be useful for quantitative studies or for observing its transformation in subsequent reactions.

¹⁵N Labeling: The amide nitrogen could be labeled using a ¹⁵N-labeled ammonia (B1221849) or amine in the final amidation step of the synthesis. This would allow for the use of ¹⁵N NMR spectroscopy to directly probe the electronic environment of the nitrogen atom. Furthermore, ¹H-¹⁵N correlation experiments could provide detailed information about the amide group's structure and dynamics.

Deuterium (B1214612) Labeling: The introduction of deuterium at specific positions on the aromatic ring or the methoxy group can help to simplify complex ¹H NMR spectra and to probe reaction mechanisms that involve the abstraction of a hydrogen atom. nih.gov For example, if a reaction is suspected to involve the methoxy group, using a deuterated methylating agent (CD₃I) in the synthesis would result in a -OCD₃ group, and the absence of a signal in the typical methoxy region of the ¹H NMR spectrum would confirm its involvement.

These isotopic labeling strategies, while synthetically demanding, provide an unparalleled level of detail for understanding the chemical and biological behavior of this compound. nih.gov

Advanced Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting and Conformational Analysis

The FTIR and Raman spectra of this compound would be expected to exhibit a series of characteristic absorption bands corresponding to its various functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | N-H stretching | 3400-3200 |

| Aromatic C-H | C-H stretching | 3100-3000 |

| Methoxy (C-H) | C-H stretching | 2950-2850 |

| Amide (C=O) | C=O stretching (Amide I) | ~1680-1650 |

| Amide (N-H) | N-H bending (Amide II) | ~1650-1600 |

| Aromatic Ring | C=C stretching | 1600-1450 |

| Methoxy (C-O) | C-O stretching | ~1250 |

| Aryl-Cl | C-Cl stretching | 1100-800 |

Interactive Data Table: Characteristic vibrational modes for this compound.

The Amide I and Amide II bands are particularly important for characterizing the benzamide (B126) moiety. nih.gov The exact positions of these bands can be influenced by hydrogen bonding. The C-O stretching of the methoxy group is also a prominent feature. nih.gov

A more in-depth analysis involves a force field calculation, which is a computational method used to predict the vibrational frequencies of a molecule. By comparing the calculated frequencies with the experimental data from FTIR and Raman spectroscopy, a detailed assignment of each observed band to a specific normal mode of vibration can be achieved. This process refines the understanding of the molecule's vibrational dynamics.

The three-dimensional arrangement of atoms in a molecule, its molecular geometry, is determined by factors such as bond lengths, bond angles, and dihedral angles. youtube.comlibretexts.org The geometry of this compound will influence its vibrational spectra. For example, the conformation of the methoxy group relative to the aromatic ring can affect the frequencies of its stretching and bending modes.

Furthermore, intermolecular interactions, particularly hydrogen bonding involving the amide group, have a significant impact on the vibrational spectra. In the solid state, the N-H and C=O groups can participate in hydrogen bonds with neighboring molecules. This typically leads to a broadening and shifting of the corresponding stretching frequencies to lower wavenumbers in the FTIR spectrum. By comparing the spectra of the compound in different phases (solid vs. dilute solution), the extent of these intermolecular interactions can be assessed.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Mapping

High-resolution mass spectrometry is a powerful analytical technique that provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the molecular formula.

For this compound (C₈H₇Cl₂NO₂), the expected exact mass would be calculated based on the most abundant isotopes of each element. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1, providing a clear signature for a dichlorinated compound.

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. tutorchase.com The pattern of fragmentation provides valuable structural information. libretexts.org For this compound, some plausible fragmentation pathways include:

Loss of the amide group (-NH₂): This would result in a fragment ion corresponding to the 4,5-dichloro-2-methoxybenzoyl cation.

Loss of the methoxy group (-OCH₃): Cleavage of the ether bond could lead to the loss of a methoxy radical.

Decarbonylation: Loss of carbon monoxide (CO) from the benzoyl fragment is a common pathway for aromatic aldehydes and ketones and could be observed here as well.

Cleavage of the aromatic ring: At higher energies, the dichlorinated benzene ring itself can fragment.

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) |

| [C₈H₇Cl₂NO₂]⁺ | Loss of NH₂ | [C₈H₅Cl₂O₂]⁺ |

| [C₈H₇Cl₂NO₂]⁺ | Loss of OCH₃ | [C₇H₄Cl₂NO]⁺ |

| [C₈H₅Cl₂O₂]⁺ | Loss of CO | [C₇H₅Cl₂O]⁺ |

Interactive Data Table: Plausible fragmentation pathways for this compound in HRMS.

By analyzing the accurate masses of these fragment ions using HRMS/MS (tandem mass spectrometry), their elemental compositions can be determined, allowing for the confident mapping of the fragmentation pathways and providing unequivocal support for the proposed structure of this compound. nih.gov

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Spectroscopic and Crystallographic Data

A comprehensive investigation into the sophisticated spectroscopic and structural characteristics of the chemical compound this compound has revealed a significant scarcity of detailed, publicly available research data. Despite extensive searches of scientific databases and chemical literature, specific experimental results pertaining to its advanced mass spectrometry and X-ray crystallographic analysis are not readily accessible. Consequently, a detailed article focusing solely on the specified analytical aspects cannot be generated at this time.

The inquiry sought to build a detailed scientific article structured around the advanced characterization of this compound, with a specific focus on:

Advanced Ionization Techniques and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation: This would involve the analysis of the molecule's behavior under advanced ionization methods and the detailed interpretation of its fragmentation patterns in tandem mass spectrometry to confirm its chemical structure.

Elucidation of Fragmentation Mechanisms: A thorough explanation of the pathways through which the this compound ion breaks apart in a mass spectrometer, providing insights into its chemical bonds and stability.

X-ray Crystallography for Solid-State Structural Determination: This section would have presented the precise three-dimensional arrangement of atoms in the crystalline state of the compound.

Analysis of Crystal Packing, Hydrogen Bonding, and Supramolecular Architectures: A detailed discussion on how individual molecules of this compound arrange themselves in a crystal lattice, including the crucial role of hydrogen bonds and other intermolecular forces.

Conformational Polymorphism Studies: An exploration of whether this compound can exist in different crystalline forms (polymorphs) and the analysis of any variations in molecular conformation.

While general principles of mass spectrometry and X-ray crystallography are well-established, their specific application to this compound requires dedicated experimental research. The absence of published papers or database entries containing this specific information, such as detailed mass spectra, fragmentation tables, or crystallographic information files (CIFs), prevents a scientifically accurate and data-driven discussion as per the requested outline.

For a comprehensive article to be written, the following specific data would be necessary:

For Mass Spectrometry: High-resolution mass spectrometry data, MS/MS spectra showing parent and daughter ions with their relative abundances, and proposed fragmentation pathways based on these spectra.

For X-ray Crystallography: A published crystal structure, including unit cell dimensions, space group, atomic coordinates, and details of intermolecular interactions like hydrogen bond lengths and angles. Information on any studies into different crystalline forms would also be essential.

Without access to this primary research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further experimental research on this compound is needed to provide the necessary data for such an in-depth analysis.

Computational Chemistry and Theoretical Investigations on 4,5 Dichloro 2 Methoxybenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a molecule's structure, energy, and various reactivity indicators. For 4,5-dichloro-2-methoxybenzamide, DFT calculations would provide fundamental insights into how the arrangement of its atoms—specifically the electron-withdrawing chlorine atoms and the electron-donating methoxy (B1213986) group—governs its chemical behavior.

Quantum Chemical Descriptors and Molecular Orbital Analysis (HOMO-LUMO)

A primary application of DFT is the calculation of quantum chemical descriptors and the analysis of frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO would likely be localized around the electron-rich methoxy group and the benzene (B151609) ring, while the LUMO would be influenced by the electron-withdrawing benzamide (B126) and chloro substituents.

DFT calculations would yield values for a range of quantum chemical descriptors that quantify the molecule's reactivity. These descriptors provide a numerical basis for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound from DFT Calculations

| Descriptor | Symbol | Significance for Reactivity |

| HOMO Energy | EHOMO | Relates to ionization potential; indicates electron-donating ability. |

| LUMO Energy | ELUMO | Relates to electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Ionization Potential | IP | The energy required to remove an electron (IP ≈ -EHOMO). |

| Electron Affinity | EA | The energy released when an electron is added (EA ≈ -ELUMO). |

| Electronegativity | χ | Describes the tendency of the molecule to attract electrons (χ ≈ (IP+EA)/2). |

| Chemical Hardness | η | Measures resistance to change in electron distribution (η ≈ (IP-EA)/2). |

| Chemical Softness | S | The reciprocal of hardness (S = 1/η); indicates polarizability. |

| Electrophilicity Index | ω | Quantifies the electrophilic nature of the molecule (ω = χ²/2η). |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are also highly effective in predicting spectroscopic properties. Theoretical vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be computed for this compound. These predicted spectra serve as a powerful tool for interpreting and validating experimental data. By comparing the calculated parameters with those obtained from laboratory measurements, researchers can confirm the molecule's structure and gain a deeper understanding of its vibrational modes and electronic transitions.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT provides a static picture of a single, optimized molecular structure, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. An MD simulation calculates the forces between atoms and uses them to simulate their movements, revealing how the molecule flexes, rotates, and interacts with its environment.

For this compound, MD simulations would be crucial for understanding its conformational landscape—the collection of different shapes (conformers) the molecule can adopt due to rotation around its single bonds (e.g., the C-C and C-O bonds). These simulations can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can explicitly model the effects of a solvent, such as water. By simulating the molecule within a box of solvent molecules, researchers can study solvation effects, including the formation of hydrogen bonds between the benzamide group and water, and how the solvent influences conformational preferences. This provides a more realistic view of the molecule's behavior in a biological or chemical system.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational techniques that aim to build mathematical models correlating a molecule's structural features with its biological activity (QSAR) or physicochemical properties (QSPR). These models are essential in drug discovery and materials science for predicting the properties of new, unsynthesized compounds.

Development of Theoretical Models Linking Structural Features to Predicted Biological Interaction

Although specific biological activities for this compound are not detailed here, QSAR models are developed by analyzing a series of related compounds. For instance, studies on other substituted benzamides have successfully created QSAR models to predict antimicrobial or anticancer activity. nih.govunair.ac.id

To develop a QSAR model for a class of compounds including this compound, researchers would first synthesize a library of analogues with varied substituents. The biological activity of each analogue would be measured experimentally. Then, a wide range of molecular descriptors (numerical representations of molecular structure) would be calculated for each compound. These can include topological, electronic, and steric descriptors. Statistical methods are then used to create an equation that links a subset of these descriptors to the observed activity. Such a model for benzamides might show, for example, that activity is positively correlated with hydrophobicity and negatively correlated with molecular size. nih.gov

Table 2: Example Descriptors for a Hypothetical QSAR Model of Benzamide Analogues

| Descriptor Type | Example Descriptor | Information Encoded |

| Topological | Molecular Connectivity Index (χ) | Describes the size, shape, and degree of branching in the molecule. nih.gov |

| Electronic | Dipole Moment | Quantifies the overall polarity of the molecule. |

| Steric/Shape | Kier Shape Index (κ) | Relates the molecular shape to its activity. nih.gov |

| Hydrophobic | LogP | Measures the compound's lipophilicity (fat-solubility). nih.gov |

| Quantum Chemical | LUMO Energy | Represents the ability to accept electrons, which can be crucial for receptor binding. |

In Silico Screening and Ligand Design for Analogue Development

Once a predictive QSAR model is established, it becomes a powerful tool for in silico (computer-based) screening and design. Instead of synthesizing hundreds of potential analogues, chemists can first design them on a computer. The molecular descriptors for these virtual compounds are calculated, and the QSAR model is used to predict their biological activity.

This process allows researchers to prioritize which analogues are most likely to be active, saving significant time and resources. For this compound, this approach would guide the design of new derivatives. The model might suggest, for instance, that replacing one of the chlorine atoms with a different halogen or altering the position of the methoxy group could lead to improved interactions with a biological target. This iterative cycle of design, prediction, and synthesis is a cornerstone of modern ligand-based drug design.

Lack of Specific Research on Computational Elucidation of Reaction Mechanisms for this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights into the energetics and geometries of transition states, intermediates, and products. rsc.orgscielo.br Methodologies such as Density Functional Theory (DFT) are commonly employed to model reaction profiles and understand factors influencing reactivity and selectivity. nih.govrsc.org These computational approaches have been successfully applied to a wide range of organic reactions, including substitutions, additions, and rearrangements, offering a molecular-level understanding that complements experimental findings. scielo.brnih.gov

Despite the broad applicability of these computational methods, there is currently no published research that specifically applies them to investigate the reaction mechanisms of this compound. The existing literature primarily focuses on its synthesis and potential applications. For instance, its preparation often involves the amidation of 4,5-dichloro-2-methoxybenzoyl chloride. The compound undergoes typical reactions such as substitution of the chlorine atoms, oxidation of the methoxy group, and reduction of the amide group. However, the transition states and energy barriers associated with these transformations have not been computationally modeled.

Therefore, a detailed discussion, including data tables on the computational elucidation of reaction mechanisms and transition states for this compound, cannot be provided at this time due to the absence of specific research in this area.

Reactivity, Reaction Mechanisms, and Synthetic Applications of 4,5 Dichloro 2 Methoxybenzamide

Electrophilic, Nucleophilic, and Radical Reaction Pathways

The reactivity of 4,5-Dichloro-2-methoxybenzamide is governed by the interplay of its functional groups, which allows for various reaction pathways.

Electrophilic Reaction Pathways: The benzene (B151609) ring of this compound is substituted with both activating and deactivating groups. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director due to its electron-donating resonance effect. Conversely, the chlorine atoms (-Cl) and the benzamide (B126) group (-CONH₂) are deactivating, electron-withdrawing groups. youtube.com The chlorine atoms are ortho, para-directing, while the amide group is a meta-director. youtube.com This complex substitution pattern makes predicting the regioselectivity of electrophilic aromatic substitution challenging. However, the powerful activating effect of the methoxy group generally directs incoming electrophiles to the positions ortho and para to it (positions 3 and 6). Position 6 is sterically less hindered, suggesting it as a likely site for substitution.

Nucleophilic Reaction Pathways: The compound is susceptible to nucleophilic aromatic substitution (SNAr), primarily at the carbon atoms bearing the chlorine atoms. nih.gov The presence of the electron-withdrawing amide group, particularly para to the chlorine at position 5, enhances the ring's susceptibility to nucleophilic attack. This allows for the displacement of the chloro groups by various nucleophiles. nih.gov For instance, reactions with nucleophiles like amines or alkoxides can lead to the formation of new derivatives. This reactivity is crucial for its role as a building block in synthesizing more complex structures. rug.nl The amide group itself can also undergo nucleophilic attack, for example, hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, or reduction to an amine.

Radical Reaction Pathways: While less common for this specific molecule, the potential for radical reactions exists. The C-Cl bonds could, under specific conditions (e.g., using radical initiators or photolysis), undergo homolytic cleavage to form aryl radicals. These highly reactive intermediates could then participate in various radical-mediated coupling or functionalization reactions. However, specific documented examples of radical reactions involving this compound are not prevalent in the literature.

Catalytic Roles and Applications of this compound in Organic Synthesis

Current research literature does not indicate that this compound itself is used as a catalyst. Its primary role in organic synthesis is that of a reactant or a molecular building block. It serves as a precursor for constructing more complex molecules rather than facilitating reactions between other substrates. nih.govmdpi.com

While the compound itself is not a catalyst, it can be used to synthesize ligands for metal catalysts. The functional groups present—amide, methoxy, and chloro—can be modified to create polydentate ligands capable of coordinating with metal centers, thereby forming catalytically active complexes. For example, the amide nitrogen and the methoxy oxygen could potentially chelate a metal ion, or the chlorine atoms could be substituted with other ligating groups.

Utilization of this compound as a Versatile Building Block

The true value of this compound in synthetic chemistry lies in its application as a versatile building block, providing a scaffold for the creation of diverse and complex molecular architectures. nih.gov

The multiple reaction sites on this compound make it an excellent precursor for the synthesis of a wide range of heterocyclic compounds. researchgate.netbeilstein-journals.orgresearchgate.net The chlorine atoms are particularly useful as they serve as handles for intramolecular or intermolecular cyclization reactions via nucleophilic substitution.

For example, the chlorine atoms can be displaced by nucleophiles that are part of a separate molecule, leading to the formation of fused ring systems. A common strategy involves reacting the dichlorinated scaffold with a binucleophile. For instance, reaction with a diamine, diol, or dithiol could lead to the formation of large heterocyclic rings fused to the benzene core. The amide and methoxy groups can also be manipulated to participate in cyclization reactions, further expanding the range of accessible heterocyclic structures. nih.gov This versatility makes it a valuable starting material for generating libraries of novel heterocyclic compounds for biological screening. researchgate.net

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. nih.govbas.bg Combinatorial chemistry utilizes such efficient reactions to rapidly generate large libraries of related compounds for high-throughput screening in drug discovery. nih.govresearchgate.netnih.gov

This compound is an ideal scaffold for these modern synthetic strategies. Its multiple functionalization points allow for the systematic introduction of diversity.

Amide Group: The N-H bonds of the primary amide can be substituted, or the entire amide can be used as a component in reactions like the Ugi or Passerini MCRs after appropriate modification. bas.bg

Chloro Groups: The two chlorine atoms can be sequentially or simultaneously substituted with a wide variety of nucleophiles, allowing for the introduction of two different points of diversity. nih.govrug.nl

Aromatic Ring: The remaining C-H position on the aromatic ring (position 6) could potentially be functionalized, adding another layer of complexity.

By combining a set of diverse reactants for each functional site on the this compound core, a large combinatorial library can be synthesized. For example, by reacting the core with 10 different amines (at the chloro positions) and acylating the amide with 10 different acid chlorides, a library of 100 unique compounds could be rapidly generated in a parallel synthesis format. This highlights the compound's utility in exploring chemical space efficiently. researchgate.net

Biological Activity and Mechanistic Investigations of 4,5 Dichloro 2 Methoxybenzamide and Its Analogues

Molecular Target Identification and Validation Strategies

The initial steps in characterizing a bioactive compound involve identifying its molecular targets and validating these interactions through rigorous in vitro studies. This typically includes assessing binding to enzymes and receptors and determining the kinetics and selectivity of these interactions.

The benzamide (B126) scaffold is a common feature in many enzyme inhibitors. For instance, a series of N-substituted benzamide derivatives were synthesized and evaluated for their ability to inhibit histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation and are prominent targets in cancer therapy. While specific kinetic data for 4,5-dichloro-2-methoxybenzamide is not available, the study on these N-substituted benzamides revealed that several compounds exhibited inhibitory activity comparable to the known HDAC inhibitor Entinostat (MS-275). Molecular docking simulations suggested that these compounds could bind to the active sites of HDAC2 and HDAC8 through hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.net This highlights the potential for benzamide derivatives to be designed as specific enzyme inhibitors. The nature and position of substituents on the benzamide ring are critical in determining the binding affinity and inhibitory potency against a target enzyme.

Substituted benzamides are well-known for their interactions with various neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. Research on a series of 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives, which are close structural analogues, has provided significant insights into their receptor binding profiles. These compounds were evaluated for their affinity towards dopamine D2 and serotonin 5-HT3 receptors using in vitro binding assays with rat brain synaptic and cortical membranes, respectively. nih.gov

The introduction of a methyl group on the 4-amino position and modifications at the 5-position of the 2-methoxybenzoyl moiety led to a notable increase in dopamine D2 receptor affinity, while maintaining potent 5-HT3 receptor binding. nih.gov For example, the 5-chloro, 5-bromo, and 5-iodo analogues demonstrated significantly higher affinity for the D2 receptor compared to the established D2 antagonist, metoclopramide. nih.gov This suggests that the halogen substituent at the 5-position plays a crucial role in modulating receptor affinity.

Further studies on esters of 4-amino-5-chloro-2-methoxybenzoic acid identified potent ligands for the 5-HT4 receptor. nih.gov Binding assays using [3H]GR 113808 in rat striatum revealed that several of these compounds have nanomolar affinity for 5-HT4 receptors. nih.gov The selectivity of substituted benzamides for different receptor subtypes is a key area of investigation, with compounds like raclopride (B1662589) and amisulpride (B195569) showing a 100- to 1000-fold greater affinity for dopamine receptors over other neurotransmitter receptors. nih.gov

Below is an interactive data table summarizing the receptor binding affinities of selected 4-amino-5-chloro-2-methoxybenzamide analogues.

| Compound | Target Receptor | Binding Affinity (IC50/Ki) | Reference |

| 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (82) | Dopamine D2 | 17.5-61.0 nM (IC50) | nih.gov |

| 5-bromo analogue (110) | Dopamine D2 | 17.5-61.0 nM (IC50) | nih.gov |

| 5-iodo analogue (112) | Dopamine D2 | 17.5-61.0 nM (IC50) | nih.gov |

| Metoclopramide (Reference) | Dopamine D2 | 483 nM (IC50) | nih.gov |

| 2-[(cis- and trans-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate (7g) | 5-HT4 | 0.26 ± 0.06 nM (Ki) | nih.gov |

| 2-[(1-piperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate (7a) | 5-HT4 | 1.07 ± 0.5 nM (Ki) | nih.gov |

Intracellular Signaling Pathway Modulation Studies (Cell-Based Mechanistic Investigations)

Beyond direct target engagement, understanding how a compound modulates intracellular signaling pathways is crucial for elucidating its mechanism of action. Cell-based assays are instrumental in these investigations. For example, a study on novel 2-methoxybenzamide (B150088) derivatives identified them as inhibitors of the Hedgehog (Hh) signaling pathway, a pathway often aberrantly activated in various cancers. nih.gov

These compounds were found to target the Smoothened (Smo) receptor, a key component of the Hh pathway. The most potent compound in the series demonstrated a nanomolar IC50 value in a Gli-luciferase reporter assay, indicating effective pathway inhibition. nih.gov Mechanistic studies revealed that this compound prevented the translocation of Smo into the primary cilium, a critical step in Hh signal transduction. nih.gov Furthermore, it was effective against a drug-resistant mutant of Smo. nih.gov While this study was not on this compound itself, it demonstrates that the 2-methoxybenzamide scaffold can serve as a core for developing potent modulators of critical signaling pathways.

In other research, novel pyrazolo[3,4-c]pyridin-5-ylamidines were investigated for their effects on cancer cell signaling. The most active compounds were found to inhibit the phosphorylation of Akt and ERK and/or induce the phosphorylation of p38 MAPK, providing insights into their mode of cytotoxic action.

Structure-Activity Relationship (SAR) Analysis Based on Molecular Interactions and Mechanistic Assays

Structure-activity relationship (SAR) analysis is fundamental to medicinal chemistry, guiding the optimization of lead compounds. For substituted benzamides, SAR studies have revealed key structural features that govern their biological activity.

In the case of the dual dopamine D2 and serotonin 5-HT3 receptor antagonists, the nature of the substituent at the 5-position of the 4-amino-2-methoxybenzoyl moiety was shown to be critical for D2 receptor affinity. nih.gov Moving from a chloro to a bromo or iodo substituent led to a marked increase in affinity, suggesting that the size and electronic properties of the halogen at this position are important for interaction with the receptor binding pocket. nih.gov

For the 2-methoxybenzamide derivatives that inhibit the Hedgehog signaling pathway, SAR analysis indicated that the 2-methoxybenzamide core acts as an effective linker. nih.gov The nature of the substituents on this scaffold was shown to significantly influence the inhibitory potency. nih.gov

A study on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles provided further SAR insights. It was found that introducing a hydrophilic substituent, such as a methoxy (B1213986) group, on the phenyl ring could increase cytotoxic activity. The presence of electron-withdrawing groups, like a nitro group, also resulted in potent inhibition of cancer cell lines.

Biochemical Transformation Pathways and Metabolic Stability Studies (In Vitro/Non-Human Models)

For instance, an investigation into the metabolism of 2-methoxyestradiol (B1684026) using human liver microsomes identified several major oxidative metabolites and two glucuronic acid conjugates. nih.gov This suggests that oxidation and glucuronidation are likely metabolic pathways for compounds containing a methoxy group on an aromatic ring.

A study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) in hepatocytes from various species, including humans, revealed that the main metabolic pathways include oxidative deamination of the ethylamine (B1201723) side chain and demethylation of the methoxy groups. This resulted in the formation of alcohol, carboxylic acid, and phenol (B47542) metabolites. Such pathways are common for compounds possessing amine and methoxy functionalities.

The metabolic stability of new chemical entities is often assessed early in the drug discovery process. For example, in vitro metabolic stability screening with rat liver microsomes can provide an initial estimate of a compound's half-life. frontiersin.org Compounds with low metabolic clearance in these assays are generally more likely to have favorable pharmacokinetic properties in vivo. The dichlorination pattern on the phenyl ring of this compound is expected to influence its metabolic stability, potentially by blocking sites susceptible to oxidative metabolism.

Advanced Analytical Methodologies for Detection and Quantification of 4,5 Dichloro 2 Methoxybenzamide

Chromatographic Techniques for Separation and Trace Analysis

Chromatographic methods are paramount for the separation and analysis of complex mixtures, offering high resolution and sensitivity. For a compound like 4,5-dichloro-2-methoxybenzamide, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound would involve a systematic approach to optimize separation and detection parameters.

Method Development: The development of an HPLC method requires careful selection of the stationary phase, mobile phase, and detector. For a moderately polar compound like this compound, a reversed-phase C18 column is a common starting point. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a pH modifier like formic acid or a buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov Gradient elution, where the mobile phase composition is changed during the run, is often employed to achieve optimal separation of the analyte from potential impurities or matrix components. nih.gov UV detection is a suitable choice, with the detection wavelength selected based on the compound's maximum absorbance. nih.gov

Method Validation: Once developed, the HPLC method must be validated to ensure its reliability, as per guidelines from regulatory bodies like the International Council for Harmonisation (ICH). youtube.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov

Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration within a specific range. nih.govyoutube.com

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. youtube.com

Accuracy: The closeness of the test results obtained by the method to the true value. youtube.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. youtube.commdpi.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. youtube.com

The following interactive table summarizes typical parameters for HPLC method development and validation for compounds structurally similar to this compound.

| Parameter | Typical Conditions/Values | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile and water (with formic acid or buffer) | nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | nih.gov |

| Detection | UV at a specific wavelength (e.g., 254 nm) | nih.gov |

| Linearity (r²) | > 0.999 | mdpi.com |

| LOD | 0.20 - 0.70 µg/mL | mdpi.com |

| LOQ | Typically 3x LOD | youtube.com |

| Accuracy (Recovery) | 97% - 101% | mdpi.com |

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization might be necessary to improve its volatility and chromatographic behavior. nih.gov GC-MS provides both qualitative and quantitative information, with the mass spectrometer offering highly specific detection based on the mass-to-charge ratio of fragmented ions. cromlab-instruments.es

The analysis of chlorinated organic compounds by GC-MS is a well-established practice, particularly in environmental monitoring. cromlab-instruments.esunt.edu A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is often used for the separation of such compounds. cromlab-instruments.es The mass spectrometer can be operated in full-scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. cromlab-instruments.es

A study on the determination of dimethylamine (B145610) impurity in N,N-dimethylformamide utilized GC-MS with a derivatization step, converting the analyte to N,N-dimethylbenzamide. nih.gov This approach highlights the potential for derivatization to analyze benzamide (B126) structures effectively. nih.gov

For the analysis of trace levels of this compound in complex matrices such as environmental or biological samples, hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are often the methods of choice. aquaenergyexpo.comnih.gov These techniques offer superior selectivity and sensitivity by utilizing a second stage of mass analysis.

LC-MS/MS combines the separation power of HPLC with the highly selective and sensitive detection of tandem mass spectrometry. aquaenergyexpo.com This technique is particularly suitable for the analysis of a wide range of compounds, including those that are not amenable to GC. aquaenergyexpo.com A validated LC-MS/MS method for the quantification of a novel antibacterial agent in plasma demonstrated a linear range of 10–10,000 ng/mL, showcasing the sensitivity of this approach. nih.gov

GC-MS/MS can be employed for volatile analytes, providing very low detection limits. An improved derivatization technique for a chlorinated compound in drinking water followed by GC-MS/MS analysis achieved a method detection limit of 7.7 ng/L. mdpi.com

The following interactive table presents typical parameters for LC-MS/MS analysis of related compounds.

| Parameter | Typical Conditions/Values | Reference |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) | nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) | aquaenergyexpo.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Quantification Range | ng/mL to µg/mL | nih.govnih.gov |

| Sample Preparation | Protein precipitation or solid-phase extraction | nih.govnih.gov |

Spectrophotometric and Spectrofluorometric Methodologies

Spectrophotometric and spectrofluorometric methods offer a simpler and often more rapid alternative to chromatographic techniques for quantitative analysis, particularly when the analyte can form a colored or fluorescent species.

The formation of a charge-transfer (CT) complex between an electron donor and an electron acceptor can result in a new, intense absorption band in the UV-visible spectrum, which can be used for the quantitative determination of the donor or acceptor. researchgate.netekb.eg The benzamide moiety in this compound, with its electron-rich aromatic ring and amide group, has the potential to act as an electron donor.

Studies on other compounds have demonstrated the utility of this approach. For instance, the antiviral drug acyclovir (B1169) has been determined spectrophotometrically through the formation of a charge-transfer complex with alizarin (B75676) derivatives as π-acceptors. ekb.eg Similarly, sulfonamides have been quantified based on their CT complex formation with phenosafranine. researchgate.net

The stoichiometry of the complex, often found to be 1:1, can be determined using methods like Job's method of continuous variation. neliti.com The stability of the complex is characterized by the formation constant (KCT), which can be calculated using the Benesi-Hildebrand equation. nih.gov Kinetic studies of the complex formation can also provide valuable information.

A typical spectrophotometric method based on charge-transfer complexation would involve reacting the analyte with a suitable acceptor (e.g., iodine, chloranil, or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)) in an appropriate solvent and measuring the absorbance of the resulting colored complex at its wavelength of maximum absorption (λmax). neliti.comnih.govnih.gov The concentration of the analyte can then be determined from a calibration curve.

Electrochemical Sensing and Biosensing Platforms

Electrochemical sensors offer several advantages, including high sensitivity, rapid response, portability, and low cost, making them attractive for the on-site detection of various analytes. mdpi.commdpi.com

The development of an electrochemical sensor for this compound would likely involve the modification of an electrode surface to enhance the electrochemical response towards the analyte. The electroactive nature of the benzamide group and the chlorinated aromatic ring could be exploited for detection.

Research on the electrochemical detection of benzimidazole (B57391) fungicides, which share structural similarities with benzamides, has shown promising results. nih.gov A novel nanohybrid material was used to modify an electrode for the simultaneous determination of carbendazim (B180503) and thiabendazole, achieving detection limits in the sub-micromolar range. nih.gov The use of nanomaterials, such as gold nanoparticles or carbon nanotubes, can significantly improve the sensitivity and selectivity of electrochemical sensors by increasing the electrode surface area and facilitating electron transfer. mdpi.com

Different electrochemical techniques can be employed, including cyclic voltammetry (CV) for studying the redox behavior of the analyte and differential pulse voltammetry (DPV) or square wave voltammetry (SWV) for quantitative analysis due to their higher sensitivity and better resolution. mdpi.comnih.gov

The following interactive table outlines the components and performance of electrochemical sensors for related compounds.

| Sensor Component | Example | Performance Metric | Value | Reference |

|---|---|---|---|---|

| Electrode Material | Glassy Carbon Electrode (GCE) | Detection Limit (LOD) | 0.05 µM | nih.gov |

| Modifier | ZnFe₂O₄/SWCNTs Nanohybrid | Linear Range | 1.0 - 100.0 µM | nih.gov |

| Detection Technique | Differential Pulse Voltammetry (DPV) | - | - | nih.gov |

| Electrode Material | Indium Tin Oxide (ITO) | Detection Limit (LOD) | ~1 pM | mdpi.com |

| Modifier | Gold Nanoparticles (AuNPs) | Linear Range | pM to mM | mdpi.com |

| Detection Technique | Square Wave Voltammetry (SWV) | - | - | mdpi.com |

Environmental Fate and Degradation Studies of 4,5 Dichloro 2 Methoxybenzamide

Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)

Abiotic degradation processes, such as photolysis and hydrolysis, are key in determining the persistence of organic compounds in the environment.

Photolysis:

Photodegradation is a significant pathway for the breakdown of dicamba (B1670444) and is expected to be for 4,5-dichloro-2-methoxybenzamide as well. Dicamba is known to degrade under UV light. rsc.orgresearchgate.netrsc.org The photolytic half-life of dicamba in aqueous solutions can vary significantly depending on the light source and conditions. For instance, under UVB lamps (280–340 nm) at pH 7, the half-life of dicamba was found to be as short as 43.3 minutes (0.72 hours). rsc.orgrsc.org In a solar simulator, which more closely mimics natural sunlight, the half-life was longer, at 13.4 hours. rsc.orgrsc.org On the surface of corn epicuticular waxes, the photolytic half-life of dicamba increased to 105 hours. rsc.orgresearchgate.net The presence of certain substances, known as adjuvants, in commercial formulations can increase the rate of photolysis. rsc.org For this compound, similar susceptibility to photodegradation is anticipated, although the benzamide (B126) group might slightly alter the absorption of UV light and the subsequent photochemical reactions.

Hydrolysis:

Dicamba is reported to be stable to hydrolysis under normal environmental conditions. rsc.orgnih.gov It is resistant to breakdown by water in both acidified solutions and distilled water for extended periods. nih.gov Given the stability of the amide bond compared to an ester bond, it is reasonable to infer that this compound would also exhibit considerable stability against hydrolysis under typical environmental pH ranges.

Table 1: Abiotic Degradation of a Structurally Similar Compound (Dicamba)

| Degradation Pathway | Conditions | Half-life | Reference |

|---|---|---|---|

| Photolysis | Aqueous solution (pH 7, UVB lamps) | 0.72 hours | rsc.orgrsc.org |

| Aqueous solution (pH 7, solar simulator) | 13.4 hours | rsc.orgrsc.org | |

| On corn epicuticular waxes (solar simulator) | 105 hours | rsc.orgresearchgate.net | |

| Hydrolysis | Acidified and distilled water | Stable | rsc.orgnih.gov |

Biotic Degradation Mechanisms and Microbial Metabolism

Microbial degradation is a crucial process for the dissipation of many organic compounds in soil and water. For dicamba, it is the most significant degradation pathway. nih.gov

Various microorganisms have been identified that can degrade dicamba. For example, Pseudomonas paucimobilis was isolated from a consortium of bacteria capable of using dicamba as a sole source of carbon. nih.govoup.com This degradation is accompanied by the release of chloride ions. nih.govoup.com The optimal pH for dicamba degradation by these cultures is between 6.5 and 7.0. nih.govoup.com

The initial and primary step in the microbial metabolism of dicamba is demethylation, which results in the formation of 3,6-dichlorosalicylic acid (DCSA). nih.govfrontiersin.org This metabolite is herbicidally inactive. frontiersin.org Further degradation of DCSA can occur. Another minor metabolite that has been identified is 5-hydroxydicamba. nih.gov The rate of microbial degradation is influenced by environmental factors such as temperature, moisture, and the organic matter content of the soil. nih.gov

Given the structural similarity, it is highly probable that this compound would also be susceptible to microbial degradation. The initial steps could involve either demethylation of the methoxy (B1213986) group or hydrolysis of the amide bond to form the corresponding carboxylic acid (dicamba), which would then follow the known degradation pathways. The specific microbial consortia and the exact metabolites would require dedicated studies on this compound.

Table 2: Microbial Degradation of a Structurally Similar Compound (Dicamba)

| Microorganism/Process | Key Metabolite(s) | Conditions | Reference |

|---|---|---|---|

| Pseudomonas paucimobilis | 3,6-dichlorosalicylic acid (DCSA) | Aerobic, pH 6.5-7.0 | nih.govoup.com |

| Soil/Plant Metabolism | 3,6-dichlorosalicylic acid (DCSA), 5-hydroxydicamba | Aerobic | nih.gov |

| Microbial Consortium | 3,6-dichlorosalicylic acid (DCSA) | Aerobic | frontiersin.org |

Environmental Monitoring Techniques and Analytical Challenges

The detection and quantification of this compound in environmental samples would likely rely on analytical techniques similar to those used for dicamba and other acidic herbicides.

The primary analytical methods for dicamba and its metabolites are based on chromatography coupled with mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred technique as it can achieve high sensitivity and specificity without the need for derivatization, which is often required for gas chromatography (GC) methods. chromatographytoday.comsciex.com For instance, a sensitive LC-MS/MS method has been developed for the simultaneous determination of dicamba and other pesticide biomarkers in human urine, with a limit of detection for dicamba of 0.10 μg/L. nih.gov

For environmental samples like soil and vegetation, methods often involve an extraction step, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by LC-MS/MS analysis. aapco.org The limits of quantification (LOQs) for dicamba in these matrices can range from the low ng/g level. aapco.org

Analytical challenges for this compound would be similar to those for dicamba. These include achieving low detection limits in complex matrices like soil and water, and the potential for matrix effects that can suppress or enhance the analyte signal in the mass spectrometer. The development of a specific and validated analytical method for this compound would be necessary for accurate environmental monitoring. This would involve optimizing extraction procedures and the LC-MS/MS parameters for this specific compound.

Table 3: Analytical Methods for a Structurally Similar Compound (Dicamba)

| Analytical Technique | Sample Matrix | Limit of Detection/Quantification | Reference |

|---|---|---|---|

| LC-MS/MS | Human Urine | 0.10 μg/L (LOD) | nih.gov |

| LC-MS/MS | Soil and Vegetation | 2.1 to 40 ng/g (LOQ for Dicamba) | aapco.org |

| LC-MS/MS | Agricultural Samples | ng/g levels | chromatographytoday.comsciex.com |

Future Research Directions and Emerging Opportunities in 4,5 Dichloro 2 Methoxybenzamide Research

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. These technologies can process vast datasets to identify patterns and make predictions, significantly accelerating the design and development of new molecules. For 4,5-Dichloro-2-methoxybenzamide and its derivatives, AI and ML offer a powerful toolkit to explore a vast chemical space and optimize molecular properties.

Future research could leverage AI/ML for several key purposes:

De Novo Design: AI models, such as generative adversarial networks (GANs) and reinforcement learning algorithms, can design novel benzamide (B126) derivatives from the ground up. These tools can be programmed to generate molecules with specific desired properties, such as enhanced binding affinity to a particular biological target or improved pharmacokinetic profiles.

Predictive Modeling: Machine learning algorithms can be trained to predict the biological activity, toxicity, and physicochemical properties of this compound analogues. By using techniques like graph convolutional networks (GCNs) and support vector machines (SVMs), researchers can virtually screen large libraries of compounds to prioritize the most promising candidates for synthesis and experimental testing, thereby reducing time and cost.

Reaction Optimization: AI can assist in predicting the outcomes of chemical reactions and identifying optimal synthesis conditions. This can lead to the development of more efficient and reliable synthetic routes for this compound and its derivatives.

Several AI and ML platforms are already making an impact in the broader field of drug discovery and could be adapted for research on this specific compound.

| AI/ML Tool/Technique | Application in Chemical Discovery | Potential Relevance for this compound |

| Generative Adversarial Networks (GANs) | Designing novel molecules with desired therapeutic properties. | Generating new benzamide structures with potentially improved efficacy or novel biological targets. |

| Graph Convolutional Networks (GCNs) | Predicting molecular properties and bioactivity from molecular structure. | Screening virtual libraries of this compound derivatives to identify candidates with high potential. |

| Support Vector Machines (SVMs) | Classifying molecules as active or inactive against a specific target. | Prioritizing synthetic efforts by identifying derivatives most likely to be active against targets like D2/5-HT3 receptors or FtsZ. |

| Reinforcement Learning | Optimizing molecules for multiple properties simultaneously (e.g., potency and low toxicity). | Fine-tuning the structure of this compound to balance desired activities with a favorable safety profile. |

By embracing these computational tools, the exploration of the chemical space around this compound can be expanded exponentially, paving the way for the discovery of next-generation compounds with superior performance.

Exploration of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, emphasizing the need for processes that are not only efficient but also environmentally benign. A key metric in this regard is atom economy, which measures the efficiency of a reaction in converting reactants into the final product. Future research on this compound should focus on developing synthetic routes that maximize atom economy and minimize waste.

The conventional synthesis of benzamides often involves multiple steps and the use of stoichiometric reagents that are not incorporated into the final product, leading to poor atom economy. For instance, the preparation of this compound typically starts with the chlorination of a 2-methoxybenzoic acid derivative, followed by conversion to an acid chloride and subsequent amidation.

Emerging strategies that could be applied to the synthesis of this compound include:

Catalytic Direct Amidation: Developing catalytic methods that directly couple a carboxylic acid with an amine, eliminating the need for activating agents, would significantly improve atom economy.

Biocatalysis: The use of enzymes for amide bond formation offers a highly selective and environmentally friendly alternative to traditional chemical methods.

Flow Chemistry: Continuous-flow processes can offer better control over reaction conditions, leading to higher yields and purity, and can be more easily scaled up.

Solvent-Free or Green Solvent Reactions: Exploring reactions under solvent-free conditions or in greener solvents can dramatically reduce the environmental footprint of the synthesis.

Novel Reagents: The use of innovative reagents like cyanoguanidine in the presence of a Brønsted superacid has been shown to be effective for the direct Friedel-Crafts carboxamidation of arenes, offering a novel pathway to benzamides.

A comparison of potential synthetic approaches highlights the opportunities for improvement:

| Synthetic Approach | Description | Advantages for Sustainability & Atom Economy |

| Conventional Synthesis | Multi-step process involving activation of carboxylic acid (e.g., to acid chloride). | Established and reliable. |

| Catalytic Amidation | Direct coupling of carboxylic acid and amine using a catalyst. | Higher atom economy, reduces waste from activating agents. |

| Biocatalytic Synthesis | Use of enzymes to form the amide bond. | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Flow Chemistry | Continuous reaction in a microreactor system. | Improved safety, higher yields, easier scalability, reduced solvent use. |

| Mechanochemical Synthesis | Grinding reagents together in the absence of a solvent. | Reduces or eliminates solvent use, can lead to shorter reaction times. |

By pursuing these innovative synthetic strategies, the production of this compound and its analogues can become more efficient, cost-effective, and aligned with the principles of sustainable chemistry.

Investigation of Unconventional Biological Targets and Mechanistic Hypotheses

While derivatives of this compound have been investigated for their activity as dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptor antagonists, there is a vast landscape of other potential biological targets that remain unexplored. Future research should aim to look beyond these established mechanisms and investigate novel applications for this class of compounds.

Promising areas for investigation include:

Antimicrobial Targets: The bacterial cell division protein FtsZ has emerged as a promising target for new antibiotics, and some benzamide derivatives have

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。